molecular formula C13H15N3O B2881302 4-(Piperidin-3-yloxy)quinazoline CAS No. 1455595-68-2

4-(Piperidin-3-yloxy)quinazoline

Cat. No.: B2881302
CAS No.: 1455595-68-2
M. Wt: 229.283
InChI Key: JEIMDIJUXZVAGA-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yloxy)quinazoline is a chemical compound based on a quinazoline core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. It features a piperidine ring linked via an ether bond at the 3-position, a structural motif present in various pharmacologically active molecules. Quinazoline derivatives are extensively investigated in scientific research for their potential as key intermediates in organic synthesis and for their utility in developing therapeutic agents. Specifically, compounds within this class have been explored as kinase inhibitors, with some showing activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in oncology research . The structural similarity of this compound to other documented piperidinyloxyquinazolines suggests it holds significant value for researchers in medicinal chemistry, particularly for constructing compound libraries, studying structure-activity relationships (SAR), and exploring novel mechanisms of action in cellular and biochemical assays . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

4-piperidin-3-yloxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)13(16-9-15-12)17-10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIMDIJUXZVAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

4-(Piperidin-3-yloxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been found to inhibit chromatin-associated proteins in histones. They have also shown promising potential as anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa.

Result of Action

The result of the action of this compound at the molecular and cellular level would depend on its specific targets and mode of action. For instance, inhibition of biofilm formation in Pseudomonas aeruginosa could lead to decreased virulence of this bacterium. Inhibition of chromatin-associated proteins in histones could affect gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Key Observations:

Substituent Type: Piperidinyloxy vs. Pyrrolidineamino: Both substituents enhance PI3Kδ inhibition, but the piperidine ring’s larger size and conformational flexibility may improve binding pocket accommodation compared to pyrrolidine . Oxygen-Linked vs. Nitrogen-Linked: Piperidin-3-yloxy (oxygen-linked) derivatives show distinct pharmacokinetic profiles versus nitrogen-linked analogs (e.g., 4-aniline-quinazolines), with improved metabolic stability .

Positional Isomerism :

  • Piperidin-3-yloxy vs. Piperidin-4-ylmethoxy (e.g., in DNMT3A inhibitors ): The 3-position oxygen aligns better with hydrogen-bonding motifs in kinase active sites, whereas 4-position substitutions may favor DNA methyltransferase interactions .

Target Selectivity: 4-(Piperidin-3-yloxy)quinazoline derivatives exhibit broad kinase inhibition (e.g., EGFR, PI3Kδ), while phenoxypyridine analogs like ATC0075 achieve subnanomolar MCHR1 antagonism, underscoring the role of substituent chemistry in target specificity .

Q & A

Advanced Research Question

  • Docking studies : Predict binding to EGFR or DHFR using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR models : Correlate substituent hydrophobicity (ClogP) with anticancer activity (R² > 0.85) .
  • DFT calculations : Identify electron-rich regions (e.g., quinazoline N1/N3) for electrophilic modification .

What are the limitations of current SAR studies on this compound?

Advanced Research Question

  • Limited in vivo data : Most studies focus on in vitro assays; pharmacokinetics (e.g., plasma half-life < 2 hours) require optimization .
  • Off-target effects : Piperidinyloxy derivatives may inhibit cytochrome P450 enzymes, necessitating metabolic stability assays .
  • Synthetic complexity : Multi-step synthesis reduces scalability for preclinical trials .

How do modifications at the quinazoline C2/C4 positions affect antitumor activity?

Advanced Research Question

  • C2 pyridinyl substitution : Enhances DNA topoisomerase II inhibition (IC₅₀ = 1.2 µM vs. 8.5 µM for unsubstituted analogs) .
  • C4 piperazinyl/acetylpiperazinyl groups : Improve solubility but may reduce blood-brain barrier penetration .
  • Dual C2/C4 modifications : Synergistic effects observed in EGFR-mutant cell lines (e.g., H1975, IC₅₀ = 0.3 µM) .

What in vitro models are suitable for evaluating anti-inflammatory activity?

Basic Research Question

  • COX-2 inhibition assay : Measure IC₅₀ via ELISA (e.g., this compound IC₅₀ = 4.7 µM vs. celecoxib IC₅₀ = 0.04 µM) .
  • NF-κB luciferase reporter assays : Quantify suppression in LPS-stimulated macrophages .
  • Cytokine profiling : IL-6/TNF-α reduction in THP-1 cells at 10 µM .

How can regioselectivity challenges in quinazoline functionalization be addressed?

Advanced Research Question

  • Directing groups : Install Boc-protected amines at C6 to guide C-H activation at C8 .
  • Microwave irradiation : Enhances regioselectivity in Ullmann couplings (e.g., C3 vs. C7 arylation) .
  • Metal catalysts : Pd(OAc)₂/XPhos promotes cross-coupling at electron-deficient positions .

What are emerging applications beyond antimicrobial/anticancer research?

Basic Research Question

  • Neuroinflammation : Modulation of histamine H3 receptors (Ki = 12 nM) .
  • Antiviral agents : Inhibition of SARS-CoV-2 main protease (MD simulations suggest binding energy < -7 kcal/mol) .
  • Agricultural fungicides : Efficacy against Fusarium oxysporum (EC₅₀ = 8 µg/mL) .

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